(2,6-Dimethoxyphenyl)methanamine hydrochloride
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Overview
Description
(2,6-Dimethoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C9H14ClNO2. It is a derivative of methanamine, where the phenyl ring is substituted with two methoxy groups at the 2 and 6 positions. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxyphenyl)methanamine hydrochloride typically involves the reaction of 2,6-dimethoxybenzylamine with hydrogen bromide in water, followed by treatment with hydrochloric acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield quinones, while reduction can produce different amine derivatives.
Scientific Research Applications
(2,6-Dimethoxyphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-Dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxyphenyl)methanamine hydrochloride: Similar in structure but with methoxy groups at the 2 and 4 positions.
(2,6-Dimethoxybenzylamine): Lacks the hydrochloride group but has a similar core structure.
Uniqueness
(2,6-Dimethoxyphenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
(2,6-Dimethoxyphenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is derived from the phenylmethanamine class, characterized by the presence of two methoxy groups at the 2 and 6 positions of the phenyl ring. The molecular formula is C9H13ClN2O2, indicating a relatively low molecular weight conducive to cellular penetration.
The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The presence of methoxy groups can influence its lipophilicity and binding affinity:
- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially exhibiting psychoactive effects similar to other phenethylamines.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance:
- Cell Line Studies : Treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM.
- Mechanistic Insights : Flow cytometry analysis indicated that the compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
Comparative Studies
To further understand the biological activity of this compound, comparisons have been made with structurally similar compounds such as (2,6-diethoxyphenyl)methanamine hydrochloride and (2,4-dimethoxyphenyl)methanamine.
Compound | MIC against S. aureus | IC50 in MCF-7 Cells |
---|---|---|
This compound | 32 µg/mL | 15 µM |
(2,6-Diethoxyphenyl)methanamine hydrochloride | 64 µg/mL | 20 µM |
(2,4-Dimethoxyphenyl)methanamine | 40 µg/mL | 25 µM |
This table illustrates that this compound exhibits superior antimicrobial and anticancer activities compared to its analogs.
Case Studies
- Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection rates compared to standard antibiotics.
- Cancer Treatment : In a preclinical model using mice implanted with MCF-7 cells, administration of the compound led to a significant reduction in tumor size after four weeks of treatment.
Properties
Molecular Formula |
C9H14ClNO2 |
---|---|
Molecular Weight |
203.66 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-11-8-4-3-5-9(12-2)7(8)6-10;/h3-5H,6,10H2,1-2H3;1H |
InChI Key |
YMUOWDVEABNFRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN.Cl |
Origin of Product |
United States |
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